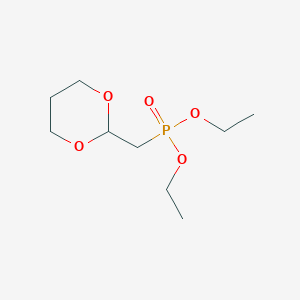
2-(Diethoxyphosphorylmethyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethoxyphosphorylmethyl)-1,3-dioxane is an organic compound that features a dioxane ring substituted with a diethoxyphosphorylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxyphosphorylmethyl)-1,3-dioxane typically involves the reaction of diethoxyphosphorylmethyl chloride with 1,3-dioxane in the presence of a base such as sodium ethoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethoxyphosphorylmethyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Diethoxyphosphorylmethyl)-1,3-dioxane has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Diethoxyphosphorylmethyl)-1,3-dioxane involves its interaction with molecular targets through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved may include the modification of enzyme active sites or the disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethoxyphosphorylmethyl)furan
- 2-(Diethoxyphosphorylmethyl)benzene
- 2-(Diethoxyphosphorylmethyl)pyridine
Uniqueness
2-(Diethoxyphosphorylmethyl)-1,3-dioxane is unique due to its dioxane ring structure, which imparts different chemical properties compared to other similar compounds. The presence of the dioxane ring can influence the compound’s reactivity and its interactions with biological molecules, making it a valuable tool in various research applications.
Propiedades
Número CAS |
67730-29-4 |
|---|---|
Fórmula molecular |
C9H19O5P |
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylmethyl)-1,3-dioxane |
InChI |
InChI=1S/C9H19O5P/c1-3-13-15(10,14-4-2)8-9-11-6-5-7-12-9/h9H,3-8H2,1-2H3 |
Clave InChI |
FUGGTGAAEQGATH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1OCCCO1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


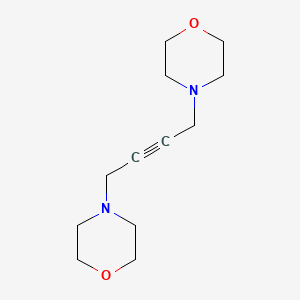
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)
![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)

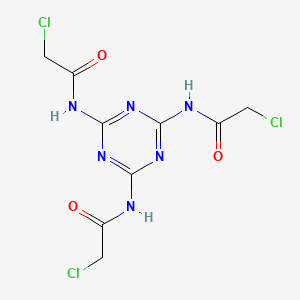
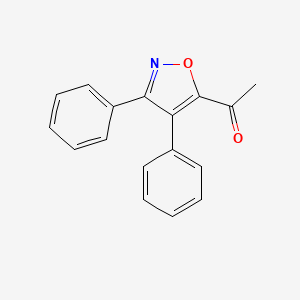
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)
![Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14006715.png)
![6-Bromo-4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14006717.png)

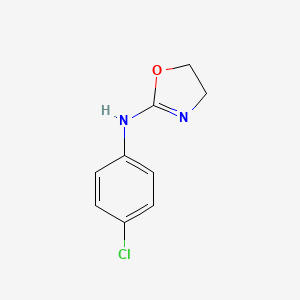

![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
